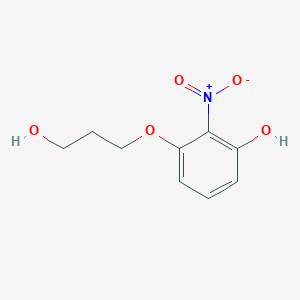
3-(3-Hydroxypropoxy)-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxypropoxy)-2-nitrophenol is an organic compound that features a nitrophenol core substituted with a hydroxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropoxy)-2-nitrophenol typically involves the reaction of 2-nitrophenol with 3-chloropropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-nitrophenol attacks the carbon atom of the 3-chloropropanol, resulting in the formation of the hydroxypropoxy linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropoxy)-2-nitrophenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxypropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-(3-oxopropoxy)-2-nitrophenol.
Reduction: Formation of 3-(3-hydroxypropoxy)-2-aminophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxypropoxy)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropoxy)-2-nitrophenol involves its interaction with specific molecular targets. For instance, the compound’s nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparison with Similar Compounds
Similar Compounds
Eldecalcitol: A vitamin D analog with a hydroxypropoxy group that enhances its biological activity.
Calcitriol: Another vitamin D analog but without the hydroxypropoxy group, making it less potent in certain applications.
Uniqueness
3-(3-Hydroxypropoxy)-2-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
222192-32-7 |
|---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
3-(3-hydroxypropoxy)-2-nitrophenol |
InChI |
InChI=1S/C9H11NO5/c11-5-2-6-15-8-4-1-3-7(12)9(8)10(13)14/h1,3-4,11-12H,2,5-6H2 |
InChI Key |
GTIRAJWSNZPNRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCCO)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















